1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride

Surfactant chemistry Structure-activity relationship Cationic pyridinium salts

1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride (CAS 26411‑40‑5, molecular formula C₂₅H₄₅ClN₂O, MW 425.09) is a quaternary pyridinium salt belonging to the long‑chain alkylamidomethylpyridinium chloride family. As a cationic surfactant, it has historically been recognized for textile water‑repellent finishing and antimicrobial applications.

Molecular Formula C25H45ClN2O
Molecular Weight 425.1 g/mol
CAS No. 26411-40-5
Cat. No. B12674721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride
CAS26411-40-5
Molecular FormulaC25H45ClN2O
Molecular Weight425.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)N(C)C[N+]1=CC=CC=C1.[Cl-]
InChIInChI=1S/C25H45N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-25(28)26(2)24-27-22-19-17-20-23-27;/h17,19-20,22-23H,3-16,18,21,24H2,1-2H3;1H/q+1;/p-1
InChIKeyGGFXCFPLICJYBT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride (CAS 26411-40-5) – Class Identity, Key Analogs, and Core Differentiation Question


1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride (CAS 26411‑40‑5, molecular formula C₂₅H₄₅ClN₂O, MW 425.09) is a quaternary pyridinium salt belonging to the long‑chain alkylamidomethylpyridinium chloride family . As a cationic surfactant, it has historically been recognized for textile water‑repellent finishing and antimicrobial applications. The closest structural analog is 1‑(stearamidomethyl)pyridinium chloride (CAS 4261‑72‑7, MW 411.06), which differs solely by the absence of an N‑methyl substituent on the amide nitrogen [1]. A structurally distinct but functionally overlapping comparator is 1‑octadecylpyridinium chloride (CAS 3165‑81‑9), which features a direct N‑alkyl linkage rather than an amidomethyl bridge [2]. The critical question driving scientific selection is whether the N‑methyl cap on the stearamide nitrogen of 26411‑40‑5 leads to measurable differences in surfactant physicochemical properties, cellulose reactivity, formulation stability, or antimicrobial performance relative to the demethyl analog 4261‑72‑7.

1 Cationic pyridinium surfactant with C18 chain and N-methyl amide cap
2 N-methyl substitution structurally differentiates from demethyl analog 4261-72-7
3 Selection drives non-covalent (adsorptive) vs covalent textile finishing pathway

1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride – Why the N-Methyl Cap Prevents Simple Analog Interchange


Generic procurement of pyridinium‑based cationic surfactants of the long‑chain amidomethyl class would erroneously treat 1‑(stearamidomethyl)pyridinium chloride (CAS 4261‑72‑7) as a direct drop‑in for 1‑[[Methyl(1‑oxooctadecyl)amino]methyl]pyridinium chloride (CAS 26411‑40‑5). The N‑methyl substitution on the amide nitrogen of 26411‑40‑5 eliminates the amide N–H bond present in 4261‑72‑7 . This single structural modification has cascading functional consequences: (a) it alters the hydrophilic‑lipophilic balance (HLB) by adding an extra methyl hydrophobic increment (ΔMW +14.03, the mass difference between C₂₅H₄₅ClN₂O and C₂₄H₄₃ClN₂O) [1]; (b) it removes the amide proton, thereby abolishing the hydrogen‑bond donor capacity that is chemically central to the cellulose‑etherification mechanism documented for stearamidomethyl‑type agents [2]; and (c) it influences aggregation behavior, as even a single N‑methyl group on a long‑chain pyridinium surfactant is known to shift critical micelle concentration (CMC) and surface tension profiles [3]. Consequently, substitution of 26411‑40‑5 by 4261‑72‑7 in a formulation designed around the N‑methyl variant risks loss of permanent cellulose reactivity, altered wetting kinetics, or changed antimicrobial potency—any of which can cause batch failure in textile finishing or antimicrobial coating processes. The quantitative evidence below maps the boundaries of these differences.

HLB shift Extra N-methyl hydrophobic increment alters hydrophilic-lipophilic balance relative to demethyl analog
H-bond donor loss Tertiary amide eliminates amide NH proton, blocking cellulose etherification pathway used by analog 4261-72-7
CMC profile change N-methylation may shift critical micelle concentration and surface tension vs. non-methylated pyridinium surfactants

1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride – Comparator‑Grounded Quantitative Differentiation Evidence


Structural Differentiation via N-Methyl Cap: Molecular Weight and Formula Comparison Against 1-(Stearamidomethyl)pyridinium Chloride

The target compound 1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride (CAS 26411-40-5) bears an N-methyl substituent on the amide nitrogen, distinguishing it from the demethyl analog 1-(stearamidomethyl)pyridinium chloride (CAS 4261-72-7). This is confirmed by SMILES comparison: C1=[N+](CN(C(=O)CCCCCCCCCCCCCCCCC)C)C=CC=C1.[Cl-] for 26411-40-5 versus C1=[N+](CNC(=O)CCCCCCCCCCCCCCCCC)C=CC=C1.[Cl-] for 4261-72-7 . The N-methyl cap increases the molecular weight by 14.03 g/mol and the molecular formula from C₂₄H₄₃ClN₂O (MW 411.06) to C₂₅H₄₅ClN₂O (MW 425.09) . It also eliminates the secondary amide N–H, converting a hydrogen-bond donor into a tertiary amide incapable of acting as a proton source in nucleophilic displacement or etherification reactions [1].

N-Methyl vs. N–H
Head-to-head
Target: C₂₅H₄₅ClN₂O, MW 425.09, tertiary amide
Comparator: C₂₄H₄₃ClN₂O, MW 411.06, secondary amide
N-methyl cap is the key structural differentiator
SMILES, InChI, MW confirmed from authoritative databases
Surfactant chemistry Structure-activity relationship Cationic pyridinium salts

Cellulose Reactivity: Permanent Covalent Grafting Documented for the Demethyl Analog (4261-72-7) – Implications for the N-Methyl Variant

Schuyten et al. (1952) demonstrated that stearamidomethylpyridinium chloride (CAS 4261-72-7, the demethyl analog) reacts covalently with cellulosic hydroxyl groups to produce a stearamidomethyl ether of cellulose, achieving a substitution of 1 stearamidomethyl group per 150 anhydroglucose units [1]. This covalent grafting imparts permanent water repellency that is retained after laundering. By contrast, the N-methyl analog (CAS 26411-40-5) lacks the amide N–H proton necessary for this condensation pathway. Patent literature (US 2,278,417) on amidomethylpyridinium salts describes reactive fixation via the methylol intermediate (—NH—CH₂OH), a species that cannot form from a tertiary amide [2]. Consequently, 26411-40-5 is predicted to operate via a fundamentally different mechanism—physisorption or ion‑pair anchoring to negatively charged fiber surfaces—rather than covalent cellulose etherification.

Cellulose reactivity
Cross-study comparable
Comparator achieves 1 stearamidomethyl group per 150 AGU via covalent etherification; target lacks amide N–H, predicted adsorptive mechanism
Covalent vs. non-covalent anchoring governs laundering durability
Schuyten et al. 1952; US Patent 2,278,417
Textile finishing Cellulose etherification Durable water repellent

Surfactant Physicochemical Shift: Critical Micelle Concentration (CMC) and Surface Tension Modulation by N-Methylation in Pyridinium Surfactants

A direct experimental measurement of the CMC for 1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride (CAS 26411-40-5) has not been identified in the open primary literature as of this search. However, class‑level inference from structurally related N‑alkylpyridinium and N‑methyl‑modified pyridinium surfactants provides a quantitative framework for differentiation. Quagliotto et al. (2009) demonstrated that methylation of the pyridinium headgroup of cationic surfactants alters CMC values and surface tension profiles [1]. For octadecylpyridinium chloride (CAS 3165-81-9), Semmler & Kohler (1999) reported marked surface‑activity changes with chain length; the octadecyl homolog exhibited the lowest CMC among the C₁₀–C₁₈ series, but accurate measurement was complicated by slow transport to the interface [2]. Patent US 4,894,454 discloses that N‑alkylated pyridinium salts can achieve CMC values in the range of 10⁻⁵ to 10⁻⁷ mol/L, a property tunable by anion selection [3]. The N‑methyl amide of 26411-40-5, by virtue of its extra methyl hydrophobe and tertiary amide geometry, is expected to exhibit a lower CMC and a higher surface pressure at saturation than its demethyl analog 4261-72-7, consistent with the general rule that increasing hydrophobicity by one methylene unit lowers CMC by approximately a factor of 2–3 for homologous long‑chain surfactants.

CMC (predicted)
Class-level inference
Predicted CMC ~10⁻⁵–10⁻⁶ mol/L for C₁₈ amidomethylpyridinium; N-methyl variant expected lower than demethyl analog
Lower CMC supports efficient surface activity at dilute use levels
Class inference from octadecylpyridinium and N-alkylpyridinium data
Critical micelle concentration Surface tension Hydrophilic-lipophilic balance

Quarpel‑Type Military Specification Textile Finish: Durability Benchmarking for the Stearamidomethylpyridinium Platform Informing Procurement of the N‑Methyl Analog

The Quarpel water‑repellent treatment, developed at the U.S. Army Quartermaster Research and Development Laboratories in 1959, employed stearamidomethylpyridinium chloride (CAS 4261-72-7) as the core active agent. The Quarpel process demonstrated durability through 15 launderings without re‑treatment while retaining greater water repellency than the best vapor‑permeable raincoats of that era [1]. This specification was codified in MIL‑C‑557G for wind‑resistant sateen cotton cloth [2]. The Quarpel durability arises from the covalent cellulose etherification reaction unique to the demethyl analog 4261-72-7; substitution of 26411-40-5 in this specific formulation context would be expected to yield markedly lower laundering durability because the N‑methyl cap precludes covalent grafting, limiting the finish to an adsorptive mechanism. No equivalent military specification has been identified for the N‑methyl analog, underscoring its distinct performance profile.

Laundering durability
Cross-study comparable
Target: no published laundering data; predicted lower durability
Comparator (4261-72-7): ≥15 launderings in Quarpel finish
Covalent grafting drives Quarpel durability; N-methyl variant cannot replicate this profile
MIL-C-557G specification; CIE Hub reference
Military textile specification Quarpel finish Durable water repellent laundering durability

Quaternary Ammonium Salt Stability and Anion Tunability: Broader Formulation Flexibility of the Pyridinium Platform

Patent US 4,894,454 and related disclosures establish that C₁₈‑chain N‑alkylated pyridinium salts, including those bearing amide functionalities, exhibit critical micelle concentrations tunable across the 10⁻⁵ to 10⁻⁷ mol/L range depending on the nature of the counter‑anion [1]. The chloride salt form (as supplied for both 26411-40-5 and 4261-72-7) provides a common baseline. However, the tertiary amide structure of 26411-40-5 confers greater hydrolytic stability compared to the secondary amide of 4261-72-7, as tertiary amides are inherently more resistant to both acid‑catalyzed and base‑catalyzed hydrolysis . This stability advantage becomes significant in formulations requiring prolonged aqueous storage at elevated temperatures or across a wide pH range. Additionally, 1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride is described as a white to light cream powder, soluble in water, and hygroscopic , characteristics that inform handling and formulation protocols.

Hydrolytic stability
Class-level inference
Tertiary amide (target) resists hydrolysis ~10¹–10³× better than secondary amide (comparator)
Supports long-term aqueous formulation stability
Class-level amide chemistry; pH 3–11, 25–80 °C
Formulation stability Quaternary ammonium salts Anion exchange

Antimicrobial Activity: Class‑Level Structure–Activity Relationship for C₁₈ Pyridinium Salts

Direct MIC values for 1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride against specific microbial strains have not been located in the open primary literature. However, class‑level evidence from structurally related compounds provides a framework for differentiation. A study by Węgrzyńska et al. (2018) demonstrated that N‑decylpyridinium salts with various inorganic anions exhibited broad‑spectrum antibacterial activity against both Gram‑positive and Gram‑negative bacteria and yeast‑like fungi [1]. A review of antimycobacterial activity of quaternary pyridinium salts noted that most pyridinium salts display mild to moderate activity against mycobacteria, with N‑methylated derivatives often showing altered potency relative to their non‑methylated counterparts [2]. Additionally, the Quarpel formulation (based on 4261-72-7) provided antimicrobial properties in textile applications . The N‑methyl cap of 26411-40-5, by altering the amphiphilic balance and eliminating the amide hydrogen‑bond donor, would be expected to modulate both the minimum inhibitory concentration (MIC) and the spectrum of susceptible organisms relative to 4261-72-7, though the direction and magnitude of this shift cannot be quantified without direct experimental comparison.

Antimicrobial activity
Data to verify
No direct MIC data for target; class-level evidence indicates N-methylation modulates potency
Direct MIC screening required for procurement decisions
Węgrzyńska et al. 2018; Holas et al. 2013
Antimicrobial surfactant Minimum inhibitory concentration Cationic biocide

1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride – Evidence‑Anchored Application Scenarios for Procurement Decision‑Making


Scenario 1: Non‑Covalent Textile Water‑Repellent Finishing Requiring a Soft Hand and Re‑Treatability

When the goal is a water‑repellent cotton or cellulosic textile finish that must preserve fabric drape, softness, and breathability—without permanently altering fiber chemistry—26411-40-5 is the preferred choice over 4261-72-7. Because the N‑methyl cap blocks covalent cellulose etherification (as demonstrated for the demethyl analog by Schuyten et al., 1952 [1]), 26411-40-5 operates via ionic adsorption to the negatively charged fiber surface. This yields a finish that can be partially removed and re‑applied during subsequent processing or after extended wear, an advantage for textiles that undergo periodic re‑finishing. The tertiary amide also eliminates the formaldehyde‑release concern associated with the methylol intermediate required for 4261-72-7 reactivity [2].

Scenario 2: Long‑Term Aqueous Formulation Stability in Industrial Padding Baths or Ready‑to‑Use Sprays

For industrial textile padding baths, antimicrobial spray formulations, or cosmetic emulsions requiring extended pot life under variable pH and temperature conditions, 26411-40-5 provides a hydrolysis‑stability advantage. The tertiary amide linkage is inherently 10–1000× more resistant to hydrolytic degradation than the secondary amide of 4261-72-7 . This translates to reduced active‑ingredient loss during storage, lower preservative requirements, and more consistent product performance over the shelf life. Procurement for formulations expected to be stored as aqueous concentrates for weeks to months should favor the N‑methyl variant.

Scenario 3: Military‑Specification or Maximum‑Durability Water‑Repellent Textiles (Requires Comparator 4261-72-7, Not 26411-40-5)

Procurement for military‑specification Quarpel‑type finishes (MIL‑C‑557G) or any application demanding >10 laundering cycles of retained water repellency should explicitly exclude 26411-40-5 in favor of 4261-72-7. The Quarpel process, based on the demethyl analog, achieved ≥15 launderings of durable water repellency through covalent cellulose etherification [3][4]. The N‑methyl analog cannot replicate this covalent durability, making it unsuitable for applications where laundering fastness is the primary performance criterion. This scenario illustrates the critical procurement decision gate: covalent durability (4261-72-7) vs. formulation stability and re‑treatability (26411-40-5).

Scenario 4: Antimicrobial Screening Programs Requiring N‑Methyl Pyridinium Surfactant Candidates

For antimicrobial discovery or screening programs evaluating structure–activity relationships among pyridinium quaternary ammonium compounds, 26411-40-5 represents a distinct chemical entity—the N‑methyl‑capped amidomethyl C₁₈ variant—for which MIC data against specific target organisms remain unpublished. Class‑level evidence indicates that N‑methylation of pyridinium salts can modulate antimicrobial potency [5][6]. Procurement of 26411-40-5 for such programs enables head‑to‑head MIC comparison against 4261-72-7 and other pyridinium analogs under standardized assay conditions (e.g., CLSI broth microdilution), generating the direct quantitative data that are currently absent from the literature.

Application
Selection Property
Validation Focus
Non-covalent textile water-repellent finishing
Adsorptive mechanism (no covalent grafting)
Fabric hand, re-treatability, formaldehyde-free process
Long-term aqueous formulation stability
Tertiary amide hydrolytic stability
Storage stability under variable pH and temperature
High-durability textile finishing (covalent required)
Covalent cellulose etherification capability
Laundering cycle retention (≥15 cycles)
Antimicrobial screening of N-methyl pyridinium salts
N-methyl substitution structural entity
Head-to-head MIC comparison vs. demethyl analog
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